![molecular formula C13H10N2O4S B5474018 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5474018.png)
6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one
Vue d'ensemble
Description
6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyrazole and chromenone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mécanisme D'action
Target of Action
The primary target of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites, which are responsible for causing leishmaniasis .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s interaction with LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s folate metabolism .
Biochemical Pathways
The affected biochemical pathway is the folate metabolism pathway in Leishmania parasites . By inhibiting LmPTR1, the compound disrupts the production of essential folate cofactors, which are crucial for the parasite’s survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of Leishmania parasite growth . In vitro studies have shown that the compound has potent antileishmanial activity, with an IC50 value of 0.018, which is significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the type of solvent used can affect the interaction and dilution of reactants . Additionally, the compound’s action may also be influenced by the presence of other substances in the environment, such as metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of 3-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by cyclization with a chromenone precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds like 3-methyl-1H-pyrazole share the pyrazole moiety and exhibit similar chemical reactivity.
Chromenone Derivatives: Compounds such as 2H-chromen-2-one have structural similarities and comparable biological activities.
Uniqueness
6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of pyrazole and chromenone structures, which may confer distinct biological activities and chemical properties. This dual functionality can enhance its potential as a versatile compound in various research applications .
Propriétés
IUPAC Name |
6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-9-6-7-15(14-9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALIDAABGLWRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322836 | |
| Record name | 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
942841-45-4 | |
| Record name | 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-quinolinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5473943.png)
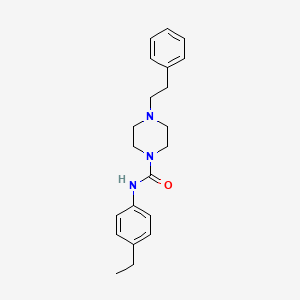
![6-iodo-3-methyl-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5473950.png)
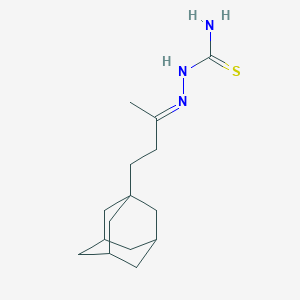
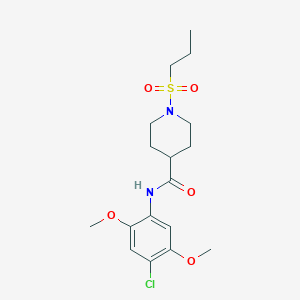
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B5473967.png)
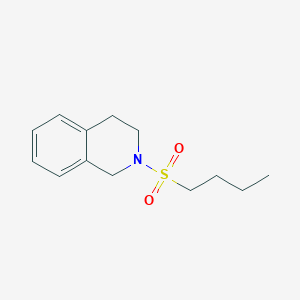
![5-ethyl-7-[(3S)-3-fluoro-1-pyrrolidinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5473980.png)
![N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5473981.png)
![N-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5473989.png)
![3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5473990.png)
![2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5474002.png)
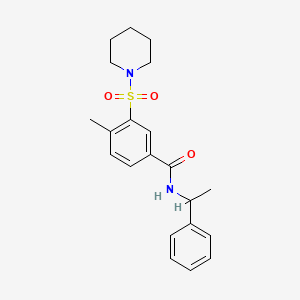
![N-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5474027.png)
